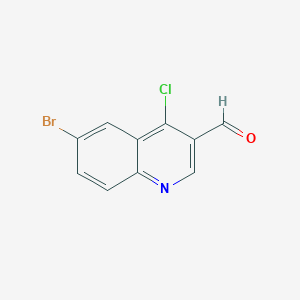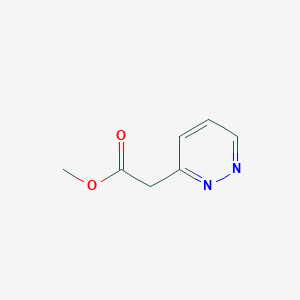
Acétate de méthyle 2-(pyridazin-3-YL)
Vue d'ensemble
Description
Methyl 2-(pyridazin-3-YL)acetate is an organic compound that belongs to the class of pyridazine derivatives Pyridazine is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms
Applications De Recherche Scientifique
Methyl 2-(pyridazin-3-YL)acetate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyridazine derivatives, which are used in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Pyridazine derivatives, including Methyl 2-(pyridazin-3-YL)acetate, are investigated for their potential as therapeutic agents in treating various diseases.
Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests.
Mécanisme D'action
Target of Action
Methyl 2-(pyridazin-3-YL)acetate is a derivative of pyridazine, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazine derivatives have been shown to be ‘privileged structures’ in medicinal chemistry, utilized against a range of biological targets and physiological effects . .
Mode of Action
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities . For instance, some compounds like 5-acyl-N-methyl derivative were seen to be active in the inhibition of prostaglandin E2 and interleukin activity .
Biochemical Pathways
Pyridazine derivatives have been demonstrated to possess a wide range of biological properties, suggesting that they may affect multiple biochemical pathways .
Result of Action
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities .
Analyse Biochimique
Biochemical Properties
Methyl 2-(pyridazin-3-YL)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, pyridazine derivatives, including Methyl 2-(pyridazin-3-YL)acetate, have been shown to inhibit phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides . This interaction can modulate various signaling pathways and physiological processes.
Cellular Effects
Methyl 2-(pyridazin-3-YL)acetate affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, pyridazine derivatives can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling molecules . This can impact processes such as cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of Methyl 2-(pyridazin-3-YL)acetate involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, its interaction with PDE enzymes leads to the inhibition of cyclic nucleotide degradation, thereby increasing the levels of cyclic AMP or GMP . This can result in the activation of downstream signaling pathways and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-(pyridazin-3-YL)acetate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyridazine derivatives can remain stable under specific conditions, but their activity may decrease over time due to degradation . Long-term exposure to Methyl 2-(pyridazin-3-YL)acetate can lead to sustained changes in cellular signaling and function.
Dosage Effects in Animal Models
The effects of Methyl 2-(pyridazin-3-YL)acetate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anti-cancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Methyl 2-(pyridazin-3-YL)acetate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound can undergo various metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s efficacy and safety profile.
Transport and Distribution
The transport and distribution of Methyl 2-(pyridazin-3-YL)acetate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. This distribution pattern can affect the compound’s biological activity and therapeutic potential.
Subcellular Localization
Methyl 2-(pyridazin-3-YL)acetate exhibits specific subcellular localization, which can impact its activity and function. The compound can be targeted to particular cellular compartments or organelles through post-translational modifications or targeting signals . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, affecting cellular metabolism . Understanding its subcellular localization is crucial for elucidating its mechanism of action.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-(pyridazin-3-YL)acetate can be synthesized through several synthetic routes. One common method involves the reaction of pyridazine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like dimethylformamide. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Methyl 2-(pyridazin-3-YL)acetate may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(pyridazin-3-YL)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include pyridazinone derivatives, dihydropyridazine derivatives, and various substituted pyridazine compounds, depending on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
Methyl 2-(pyridazin-3-YL)acetate can be compared with other pyridazine derivatives, such as:
Pyridazinone: Known for its anti-inflammatory and analgesic properties.
Pyridazine-3-one: Exhibits anticancer and antimicrobial activities.
Dihydropyridazine: Studied for its potential cardiovascular benefits.
The uniqueness of Methyl 2-(pyridazin-3-YL)acetate lies in its specific structure, which allows for diverse chemical modifications and a wide range of applications in various fields.
Propriétés
IUPAC Name |
methyl 2-pyridazin-3-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)5-6-3-2-4-8-9-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGFGBBDBCPGQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60423332 | |
| Record name | Methyl 2-pyridazin-3-ylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60423332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37444-32-9 | |
| Record name | Methyl 2-pyridazin-3-ylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60423332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
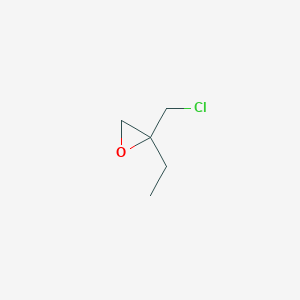
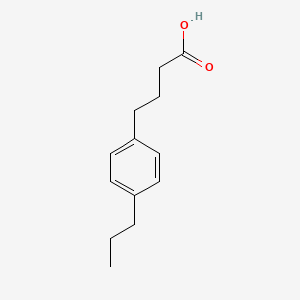
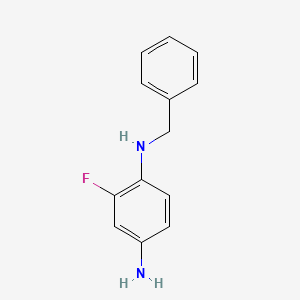
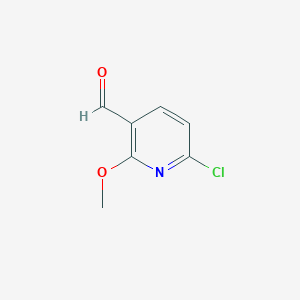
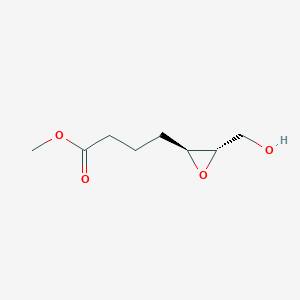

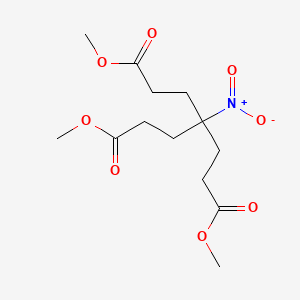
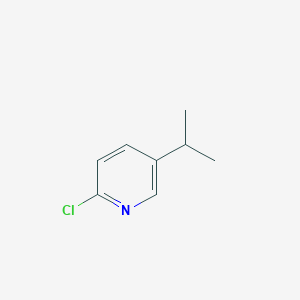
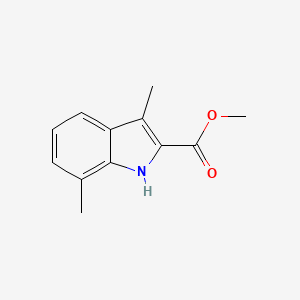
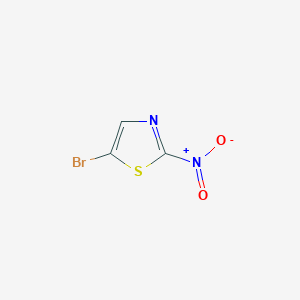
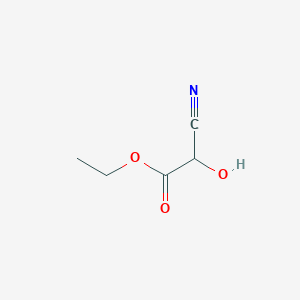
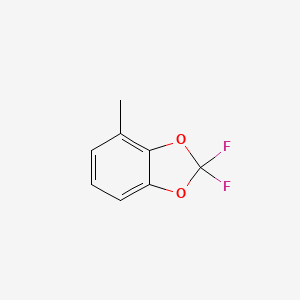
![4-[(4-Chlorophenyl)Sulfanyl]Benzonitrile](/img/structure/B1353507.png)
